N-(tert-butylamino)cyclopropanecarboximidamide
Description
N-(tert-butylamino)cyclopropanecarboximidamide (Molecular Formula: C₈H₁₇N₃; Molecular Weight: 155.24 g/mol) is a synthetic organic compound featuring a cyclopropane ring fused with an imidamide group and a tert-butylamino substituent. Its hydrochloride derivative (C₈H₁₈ClN₃; Molecular Weight: 191.7 g/mol) is widely used in pharmaceutical research due to enhanced solubility and stability . The cyclopropane ring confers structural rigidity, while the tert-butyl group provides steric bulk and lipophilicity, influencing membrane permeability and target binding . This compound serves as a versatile scaffold in medicinal chemistry, particularly for designing enzyme inhibitors and receptor modulators .
Properties
Molecular Formula |
C8H17N3 |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
N'-(tert-butylamino)cyclopropanecarboximidamide |
InChI |
InChI=1S/C8H17N3/c1-8(2,3)11-10-7(9)6-4-5-6/h6,11H,4-5H2,1-3H3,(H2,9,10) |
InChI Key |
LGBTVKTVHNRUOE-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)N/N=C(/C1CC1)\N |
Canonical SMILES |
CC(C)(C)NN=C(C1CC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butylamino)cyclopropanecarboximidamide typically involves the reaction of cyclopropanecarboximidamide with tert-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include cyclopropanecarboximidamide and tert-butylamine, with solvents such as dichloromethane or ethanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of N-(tert-butylamino)cyclopropanecarboximidamide may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production may also involve the use of automated equipment and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butylamino)cyclopropanecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while reduction may produce cyclopropanecarboximidamide derivatives with altered functional groups.
Scientific Research Applications
N-(tert-butylamino)cyclopropanecarboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(tert-butylamino)cyclopropanecarboximidamide involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of N-(tert-butylamino)cyclopropanecarboximidamide is best understood through comparisons with related compounds. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Functional Group Variations
- Imidamide vs. Amide/Carboxylate : The imidamide group (NH-C(=NH)-NH₂) in the target compound enables stronger hydrogen bonding and nucleophilic reactivity compared to the amide (NH-C(=O)-) or carboxylate (COO⁻) groups in analogs. This makes it more effective in binding to enzymatic active sites .
- Hydroxyl Addition : N’-hydroxycyclopropanecarboximidamide hydrochloride’s hydroxyl group increases polarity and hydrogen-bonding capacity, improving interactions with hydrophilic targets like oxidases .
Steric and Lipophilic Effects
- The tert-butyl group in the target compound enhances lipophilicity, promoting better membrane penetration compared to cyclopropanecarboximidamide (lacking tert-butyl) . However, this bulk may reduce binding efficiency in sterically constrained active sites.
Synthetic Accessibility
- The target compound is synthesized via tert-butylamine and cyclopropanecarboximidamide under optimized catalytic conditions . In contrast, carboxylate derivatives require esterification steps, which are less efficient in industrial-scale production .
Biological Activity Enzyme Inhibition: The hydrochloride form of the target compound shows superior inhibition of proteases and kinases compared to non-imidamide analogs, attributed to its dual hydrogen-bonding capacity . Stability: Carboxylate analogs are prone to hydrolysis, limiting their in vivo utility, whereas the imidamide group in the target compound offers greater hydrolytic stability .
Biological Activity
N-(tert-butylamino)cyclopropanecarboximidamide is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
N-(tert-butylamino)cyclopropanecarboximidamide is characterized by its unique cyclopropane structure, which contributes to its biological properties. The compound can be represented as follows:
- Chemical Formula : CHN
- Molecular Weight : 155.22 g/mol
The presence of the tert-butyl group enhances the lipophilicity of the molecule, potentially affecting its absorption and distribution in biological systems.
1. Inhibition of Enzymatic Activity
Research indicates that N-(tert-butylamino)cyclopropanecarboximidamide acts as an inhibitor of specific enzymes, particularly phosphodiesterases (PDEs). PDE inhibitors are known to increase intracellular levels of cyclic nucleotides (cAMP and cGMP), leading to various physiological effects such as vasodilation and anti-inflammatory responses .
2. Impact on Cellular Signaling Pathways
The compound has been shown to modulate signaling pathways related to cell proliferation and apoptosis. By influencing these pathways, it may exhibit anti-cancer properties, making it a candidate for further investigation in oncology .
Anticancer Activity
A study highlighted the antiproliferative effects of N-(tert-butylamino)cyclopropanecarboximidamide against several cancer cell lines. The compound induced apoptosis in these cells through caspase activation and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .
Anti-inflammatory Effects
In preclinical models, this compound demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Evaluated the effect on cancer cell lines; showed a dose-dependent inhibition of proliferation with IC values ranging from 10-20 µM. |
| Study 2 | Investigated anti-inflammatory properties; reduced TNF-α and IL-6 levels in LPS-stimulated macrophages by approximately 50%. |
| Study 3 | Assessed pharmacokinetics; demonstrated good oral bioavailability (estimated at 65%) and a half-life of approximately 4 hours in vivo. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(tert-butylamino)cyclopropanecarboximidamide, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, tert-butylamine derivatives can react with cyclopropanecarboximidamide precursors under anhydrous conditions. Purification often employs reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, as demonstrated in the preparation of structurally similar analogues . To optimize purity, use preparative RP-HPLC with a C18 column (5 µm, 150 × 21.2 mm) and a gradient of 5–95% acetonitrile in water (0.1% trifluoroacetic acid) at 20 mL/min flow rate. Confirm purity via LC-MS (ESI+) and ¹H/¹³C NMR spectroscopy, ensuring integration of all protons and absence of residual solvents .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of N-(tert-butylamino)cyclopropanecarboximidamide?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve cyclopropane ring protons (δ ~1.0–2.5 ppm) and tert-butyl groups (δ ~1.2–1.4 ppm).
- FT-IR : Confirm amidine C=N stretches (~1640–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify the molecular ion [M+H]⁺ with <2 ppm error.
Cross-reference with PubChem-computed data for validation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in N-(tert-butylamino)cyclopropanecarboximidamide derivatives?
- Methodological Answer : For crystallographic analysis, grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate). Collect data at 100 K using synchrotron radiation (λ = 0.9786 Å) and a DECTRIS detector. Solve structures via molecular replacement with PHASER and refine using SHELXL. A 2.0 Å resolution structure of a related amidine derivative revealed non-covalent interactions (e.g., hydrogen bonds between amidine NH and protease active sites), critical for confirming stereochemistry .
Q. What strategies address contradictory data in NMR and LC-MS analyses during derivative synthesis?
- Methodological Answer : Contradictions may arise from residual solvents or tautomeric equilibria. Mitigation steps:
- Dynamic NMR : Perform variable-temperature ¹H NMR (25–80°C) to detect tautomerization (e.g., amidine ↔ imidamide shifts).
- LC-MS/MS Fragmentation : Compare experimental fragments with in silico predictions (e.g., m/z 165.092 for C7H16ClNO derivatives ).
- Control Experiments : Re-synthesize under inert atmospheres to rule out oxidation byproducts.
Q. How can the stability of the tert-butylamino group be assessed under acidic or oxidative conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- Acidic Conditions : Incubate in pH 2.0 HCl (37°C, 24h). Monitor tert-butyl cleavage via GC-MS (m/z 57 for [C4H9]⁺) .
- Oxidative Conditions : Expose to H2O2 (3% v/v) and track amidine decomposition via UV-Vis (λmax ~240 nm).
Compare with Boc-protected analogues, which show higher stability due to steric shielding .
Q. What experimental designs are effective for evaluating biological activity in kinase inhibition assays?
- Methodological Answer : Use ATP-competitive assays with recombinant kinases (e.g., EGFR or HER2):
Prepare inhibitor dilutions (1 nM–100 µM) in DMSO.
Incubate with kinase, ATP, and fluorescent substrate (e.g., FITC-labeled peptide).
Measure IC50 via fluorescence polarization (Ex/Em: 485/535 nm).
A structurally similar compound (D806) showed IC50 < 50 nM against tyrosine kinases, validated by dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
